6-Hydroxy-2-methyl-1,3-diazinan-4-one
Description
6-Hydroxy-2-methyl-1,3-diazinan-4-one is a heterocyclic compound featuring a six-membered diazinane ring (two nitrogen atoms at positions 1 and 3) with a ketone group at position 2. The hydroxy group at position 6 and methyl substituent at position 2 contribute to its unique physicochemical properties. For instance, sodium salts of related dihydroxy-naphthalene derivatives are linked to pravastatin impurities (), indicating possible pharmacological applications .
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
6-hydroxy-2-methyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-6-4(8)2-5(9)7-3/h3-4,6,8H,2H2,1H3,(H,7,9) |
InChI Key |
FAGDUSJQKHIINP-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(CC(=O)N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-diaminopropane with formaldehyde and formic acid, followed by cyclization to form the desired compound. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-Hydroxy-2-methyl-1,3-diazinan-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methyl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted diazinanes, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hydroxy-2-methyl-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methyl-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and nitrogen atoms in the ring structure allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-Hydroxy-2-methyl-1,3-diazinan-4-one with structurally related heterocycles, focusing on substituent effects, physical properties, and biological relevance.
Structural and Functional Group Comparisons
Physical and Chemical Properties
- Solubility : The hydroxy group in 6-Hydroxy-2-methyl-1,3-diazinan-4-one likely improves aqueous solubility compared to lipophilic analogs like 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione () .
- Thermal Stability : Benzodithiazine derivatives () exhibit high decomposition temperatures (e.g., 271–272°C), suggesting that 6-Hydroxy-2-methyl-1,3-diazinan-4-one may also demonstrate thermal resilience due to hydrogen bonding .
- Synthetic Accessibility: The diazinanone core is synthetically versatile. For example, 1,3-oxazinan-2-ones () are prepared via cyclization reactions, while diazinane-thiones () require sulfur incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
